molecular formula C9H11ClO3S B12075254 Methyl 5-chloro-3-isopropoxythiophene-2-carboxylate

Methyl 5-chloro-3-isopropoxythiophene-2-carboxylate

Cat. No.: B12075254
M. Wt: 234.70 g/mol
InChI Key: PZOADGHXQDQSEX-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-isopropoxythiophene-2-carboxylate is an organic compound with the molecular formula C10H11ClO3S. This compound is part of the thiophene family, which is known for its aromatic properties and sulfur-containing heterocyclic structure. Thiophene derivatives are widely used in various fields due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-3-isopropoxythiophene-2-carboxylate typically involves the reaction of 5-chloro-2-thiophenecarboxylic acid with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rates, resulting in consistent product quality and higher yields. The use of automated systems also reduces the risk of human error and increases production efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3-isopropoxythiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-chloro-3-isopropoxythiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-3-isopropoxythiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The pathways involved may include inhibition of microbial growth or modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloro-3-chlorosulfonyl-2-thiophene carboxylate: Similar in structure but contains a chlorosulfonyl group instead of an isopropoxy group.

    Methyl 5-chloro-3-hydroxythiophene-2-carboxylate: Contains a hydroxy group instead of an isopropoxy group.

Uniqueness

Methyl 5-chloro-3-isopropoxythiophene-2-carboxylate is unique due to its isopropoxy group, which imparts different chemical and physical properties compared to its analogs

Properties

Molecular Formula

C9H11ClO3S

Molecular Weight

234.70 g/mol

IUPAC Name

methyl 5-chloro-3-propan-2-yloxythiophene-2-carboxylate

InChI

InChI=1S/C9H11ClO3S/c1-5(2)13-6-4-7(10)14-8(6)9(11)12-3/h4-5H,1-3H3

InChI Key

PZOADGHXQDQSEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(SC(=C1)Cl)C(=O)OC

Origin of Product

United States

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